7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Chemical Reactions Analysis
7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: This compound is studied for its potential as an antimicrobial agent and its ability to inhibit specific enzymes and pathways.
Material Sciences: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include other triazolopyrimidines such as:
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
- Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSTNVWUDFDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1NC(=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2N1NC(=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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